molecular formula C18H12ClF8NO2 B11564101 4-chloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide

4-chloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide

Cat. No.: B11564101
M. Wt: 461.7 g/mol
InChI Key: PCRFMNFONUBLAV-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with a chloro group and an octafluoropentyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide typically involves multiple steps:

    Formation of the Octafluoropentyl Ether Intermediate: The synthesis begins with the preparation of the octafluoropentyl ether intermediate. This can be achieved by reacting 2,2,3,3,4,4,5,5-octafluoropentanol with an appropriate phenol derivative under basic conditions.

    Coupling with 4-chlorobenzoyl Chloride: The intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-chloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The chloro and octafluoropentyl ether groups may contribute to its binding affinity and specificity. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide is unique due to the presence of the octafluoropentyl ether moiety, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may lack this specific functional group.

Properties

Molecular Formula

C18H12ClF8NO2

Molecular Weight

461.7 g/mol

IUPAC Name

4-chloro-N-[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]benzamide

InChI

InChI=1S/C18H12ClF8NO2/c19-11-7-5-10(6-8-11)14(29)28-12-3-1-2-4-13(12)30-9-16(22,23)18(26,27)17(24,25)15(20)21/h1-8,15H,9H2,(H,28,29)

InChI Key

PCRFMNFONUBLAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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